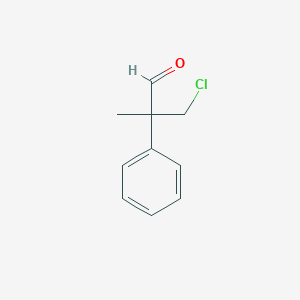

3-Chloro-2-methyl-2-phenylpropanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

3-chloro-2-methyl-2-phenylpropanal |

InChI |

InChI=1S/C10H11ClO/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

DZSLUGZSMGIOLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCl)(C=O)C1=CC=CC=C1 |

Origin of Product |

United States |

The Significance of Alpha Substituted Aldehydes in Synthetic Methodologies

Alpha-substituted aldehydes are a class of organic compounds that hold a significant position in the toolkit of synthetic chemists. libretexts.org The "alpha" position refers to the carbon atom immediately adjacent to the aldehyde group (-CHO). The strategic placement of a substituent at this position introduces valuable reactivity and stereochemical complexity, making these molecules versatile building blocks for the construction of more elaborate molecular architectures. nih.govnih.gov

The reactivity of the alpha-position is a cornerstone of carbonyl chemistry. libretexts.org The presence of the electron-withdrawing aldehyde group renders the alpha-hydrogens acidic, facilitating their removal to form enolates. These enolates are potent nucleophiles, capable of participating in a wide array of carbon-carbon bond-forming reactions, which are fundamental to organic synthesis. libretexts.org

Furthermore, the introduction of a substituent at the alpha-position, as seen in 3-Chloro-2-methyl-2-phenylpropanal, can lead to the formation of a chiral center, opening the door to the synthesis of enantiomerically enriched molecules. The development of catalytic asymmetric methods for the α-functionalization of aldehydes is a vibrant area of research, aiming to control the three-dimensional arrangement of atoms in the products. nih.gov

The halogenated nature of many α-substituted aldehydes, including α-chloro aldehydes, imparts unique reactivity. researchgate.net The halogen can act as a leaving group in nucleophilic substitution reactions or influence the regioselectivity of subsequent transformations. libretexts.org This makes α-halo aldehydes valuable intermediates in the synthesis of various functionalized molecules. fiveable.me

Synthetic Methodologies for 3 Chloro 2 Methyl 2 Phenylpropanal

Enantioselective Synthesis of 3-Chloro-2-methyl-2-phenylpropanal

The creation of single-enantiomer forms of this compound is critical for applications where stereochemistry dictates biological activity or material properties. Enantioselective synthesis is achieved through several key approaches that guide the formation of the specific desired stereoisomer.

Chiral Auxiliaries and Ligand-Controlled Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed for potential reuse. This method is a reliable and versatile strategy in the early stages of developing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, an achiral carboxylic acid could be converted into a chiral amide using an auxiliary like pseudoephedrine. wikipedia.org The α-proton of the resulting carbonyl compound can be removed by a non-nucleophilic base to form an enolate. The subsequent alkylation or chlorination reaction is sterically directed by the chiral auxiliary, leading to the formation of one enantiomer in excess. wikipedia.org Common chiral auxiliaries used in asymmetric synthesis include oxazolidinones, such as 4-benzyl-2-oxazolidinone, and sulfur-based auxiliaries like camphorsultam. sigmaaldrich.comsigmaaldrich.com The high degree of stereocontrol in nucleophilic additions to aldehydes bearing a chiral auxiliary, such as (S)-2-(dibenzylamino)-3-phenylpropanal derived from L-phenylalanine, demonstrates the potential of this strategy. bris.ac.uk

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Application |

|---|---|---|

| Pseudoephedrine | Amino Alcohol | Asymmetric alkylation of enolates. wikipedia.org |

| Oxazolidinones | Heterocycle | Asymmetric aldol (B89426) reactions and alkylations. wikipedia.org |

| Camphorsultam | Sulfonamide | Asymmetric Michael additions and other transformations. wikipedia.org |

Organocatalytic Asymmetric Transformations

Organocatalysis utilizes small organic molecules to catalyze asymmetric reactions, avoiding the need for metal-based catalysts. A key strategy for synthesizing chiral α-chloro aldehydes is the enantioselective α-chlorination of aldehydes or their derivatives. The development of methods for enantioselective α-chlorination at tertiary carbon centers is particularly relevant for this compound. nih.gov

Research has shown that chiral hydrogen-bond donor catalysts, such as squaramides, can effectively promote the enantioselective reaction between silyl (B83357) ketene (B1206846) acetals and an electrophilic chlorine source like N-chlorosuccinimide (NCS). nih.gov The catalyst is believed to form non-covalent interactions with both the nucleophile and the electrophile, orienting them to favor the formation of one enantiomer. The structure of the catalyst, particularly its aromatic components, can be fine-tuned to maximize enantioselectivity. nih.gov

Table 2: Effect of Squaramide Catalyst Structure on Enantioselective Chlorination

| Catalyst Aryl Group | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | 91 | 70 |

| 2-Naphthyl | 95 | 80 |

| 9-Phenanthryl | 95 | 91 |

| Pyrenyl | 95 | 72 |

Data adapted from a study on the chlorination of a silyl ketene acetal (B89532) derived from a 2-arylbutyrolactone using NCS and a chiral squaramide catalyst. nih.gov

Biocatalytic Routes and Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. nih.govnih.gov

For a compound like this compound, a biocatalytic approach would likely involve the resolution of a racemic precursor, such as the corresponding alcohol, 3-chloro-2-methyl-2-phenylpropan-1-ol. A lipase, such as that from Pseudomonas fluorescens, could be used to catalyze the transesterification of one of the alcohol enantiomers with an acyl donor. nih.govnih.gov This process yields an enantiomerically pure alcohol and an esterified product, which can then be separated. The resolved alcohol can subsequently be oxidized to the target aldehyde. The efficiency and selectivity of such enzymatic processes can often be enhanced by using immobilized enzymes and optimizing the reaction medium, for example, through the addition of ionic liquids. nih.govnih.gov

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the relative stereochemistry at multiple stereocenters. While this compound itself has only one stereocenter, diastereoselectivity becomes crucial when it is synthesized from or reacts with other chiral molecules. For instance, the aldol condensation used to form the carbon skeleton could be designed to be diastereoselective if a chiral enolate or a chiral aldehyde is used.

Methodologies for the diastereoselective synthesis of structurally related compounds, such as substituted oxiranes and homoallylic alcohols, have been developed. nih.govbohrium.com For example, chromium-catalyzed asymmetric allylation of aldehydes can proceed with high levels of both diastereoselectivity and enantioselectivity. nih.gov By selecting the appropriate chiral ligand, the reaction can be directed to favor the formation of a specific diastereomer. Such principles could be applied to a synthetic route where the carbon backbone of this compound is assembled in a way that creates a second stereocenter, which might be removed or modified in a later step.

Strategic Carbon-Carbon Bond Formations

The construction of the carbon backbone of this compound relies on strategic carbon-carbon bond-forming reactions.

Aldol-Type Condensations and Their Derivatives

The aldol reaction is a fundamental method for forming carbon-carbon bonds in organic synthesis. wikipedia.orgmasterorganicchemistry.com A crossed-aldol reaction, which involves two different carbonyl compounds, is a plausible route to the carbon skeleton of this compound. wikipedia.org

A potential strategy involves the reaction of an enolate derived from propiophenone (B1677668) with a suitable one-carbon electrophile. More directly, a crossed-aldol condensation between the enolate of a ketone and an aldehyde can be employed. To avoid complex mixtures of products, the reaction is best performed using a non-enolizable aldehyde or by carefully controlling the reaction conditions to favor the desired cross-condensation over self-condensation. wikipedia.orgrsc.org For instance, the reaction of an appropriate ketone with an α-chloroaldehyde under basic or acidic conditions could assemble the main structure. The subsequent dehydration of the aldol addition product often occurs, especially with heating, to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This unsaturated intermediate would then require further modification to arrive at the target saturated aldehyde.

Table 3: Examples of Crossed-Aldol Condensation Products

| Ketone | Aldehyde | Product Type |

|---|---|---|

| Acetophenone | Benzaldehyde | Chalcone (α,β-unsaturated ketone) rsc.org |

| Propanal | Propanal (self-condensation) | 2-Methyl-pent-2-enal mdpi.com |

Coupling Reactions Involving Halogenated Precursors

The construction of the carbon skeleton of this compound can be envisioned through organometallic coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds. libretexts.orgopenstax.org A plausible strategy would involve the coupling of a suitable organometallic reagent with a halogenated precursor that already contains the propanal or a protected propanal moiety.

One such approach could utilize a Gilman reagent, which is a lithium diorganocopper compound (LiR₂Cu). These reagents are known to couple with alkyl, vinyl, and aryl halides. openstax.org In a hypothetical synthesis, a lithium di(2,2-dimethyl-3-oxopropyl)cuprate could be reacted with a chlorinating agent that can deliver an electrophilic chlorine, though this is a non-standard application of Gilman reagents which typically couple with organic halides.

A more conventional cross-coupling reaction, such as a Suzuki or Heck coupling, could also be theoretically applied. libretexts.orgyoutube.com For instance, a Suzuki coupling could involve the reaction of an organoboron compound, such as a boronic acid or ester derived from 2-methyl-2-phenyl-3-halopropanal, with a suitable coupling partner. However, the synthesis of the required organoboron species would be a significant undertaking in itself.

The Heck reaction, which typically couples alkenes with aryl or vinyl halides, could also be adapted. A possible, though challenging, route could involve the reaction of a protected 2-methyl-2-phenyl-2-propen-1-ol with a chlorine source under palladium catalysis, followed by deprotection and oxidation.

Table 1: Comparison of Potential Coupling Reactions

| Coupling Reaction | Typical Substrates | Catalyst | Key Advantages | Potential Challenges for Target Synthesis |

| Gilman Reagent | Alkyl, Vinyl, Aryl Halides | Copper | High yields for C-C bond formation. | Synthesis of the required organocuprate is complex. |

| Suzuki Coupling | Organoborons, Halides | Palladium | Mild reaction conditions, high functional group tolerance. | Preparation of the necessary boronic acid precursor. |

| Heck Coupling | Alkenes, Halides | Palladium | Good for C-C bond formation at unsaturated carbons. | Controlling regioselectivity and subsequent transformations. |

Electrophilic Additions to Alkenyl Arenes and Derivatives

Electrophilic addition to a carbon-carbon double bond is a fundamental reaction in organic synthesis and presents a viable pathway to introduce the chloro- and aldehyde functionalities. masterorganicchemistry.commasterorganicchemistry.com A logical precursor for this approach would be an appropriately substituted alkenyl arene, such as 2-methyl-2-phenyl-2-propenal or a derivative thereof.

The mechanism of electrophilic addition involves the attack of the π-electrons of the double bond on an electrophile. In the case of chlorination, a source of electrophilic chlorine, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), would be required. masterorganicchemistry.comwikipedia.org The reaction proceeds through a cyclic chloronium ion intermediate, which is then opened by a nucleophile. masterorganicchemistry.com

For the synthesis of this compound, the starting material could be 2-methyl-2-phenyl-2-propenal. The electrophilic addition of HCl to this α,β-unsaturated aldehyde would be expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, and the chloride adds to the more substituted carbon. However, in α,β-unsaturated systems, conjugate addition is a competing pathway. To achieve the desired 3-chloro product, conditions would need to be carefully controlled to favor direct addition to the double bond.

An alternative would be the electrophilic addition of chlorine (Cl₂) to 2-methyl-2-phenylpropene, followed by selective hydrolysis and oxidation. The addition of Cl₂ would form a vicinal dichloride, which could then be selectively converted to the desired chlorohydrin and subsequently oxidized to the aldehyde.

Halogenation Strategies at the Gamma Position

Introducing a chlorine atom specifically at the gamma (γ) position of a pre-existing aldehyde presents a significant regiochemical challenge. Direct radical halogenation often lacks selectivity. Therefore, more sophisticated strategies are required.

Regioselective Chlorination Methods

Achieving regioselective chlorination at the γ-position of an aliphatic aldehyde like 2-methyl-2-phenylpropanal (B3052037) is not a straightforward transformation. Standard free-radical chlorination would likely lead to a mixture of products, with chlorination occurring at the benzylic position or other positions on the alkyl chain.

One potential strategy to achieve regioselectivity is through substrate control, where the precursor molecule is designed to favor chlorination at the desired position. For instance, the presence of a directing group could be employed to guide the chlorinating agent to the γ-carbon.

Another approach could involve an intramolecular chlorine transfer from a nitrogen or oxygen atom. For example, an N-chloro derivative of a γ-amino or γ-hydroxy precursor could be induced to undergo a Hofmann-Löffler-Freytag type reaction, although this is more commonly associated with the formation of cyclic amines.

Precursor Design and Synthesis

The synthesis of the unchlorinated precursor, 2-methyl-2-phenylpropanal, is a critical step for subsequent halogenation. Several methods exist for the preparation of this aldehyde. One common method is the oxidation of the corresponding alcohol, 2-methyl-2-phenyl-1-propanol. chemicalbook.com This alcohol can be synthesized through the Grignard reaction of a suitable ester, like ethyl 2-methyl-2-phenylpropanoate, with methylmagnesium bromide.

Alternatively, 2-methyl-2-phenylpropanal can be synthesized via the hydroformylation of α-methylstyrene, although this often leads to a mixture of linear and branched aldehydes.

A documented synthesis of 2-methyl-2-phenylpropanal involves the oxidation of 2-methyl-2-phenyl-propan-1-ol with a pyridine-sulfur trioxide complex in the presence of triethylamine (B128534) and DMSO, affording the aldehyde in high yield. chemicalbook.com

Table 2: Synthesis of 2-methyl-2-phenylpropanal Precursor

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-methyl-2-phenyl-propan-1-ol | Pyridine sulfur trioxide, triethylamine, DMSO | 2-methyl-2-phenylpropanal | 91.6 | chemicalbook.com |

Functional Group Interconversions for Aldehyde Formation

The final step in many synthetic routes to aldehydes involves the oxidation of a primary alcohol. This is a well-established and reliable transformation in organic chemistry.

Oxidation of Corresponding Alcohols

Assuming the successful synthesis of the precursor alcohol, 3-chloro-2-methyl-2-phenyl-1-propanol, its oxidation would yield the target aldehyde, this compound. A variety of oxidizing agents can be employed for this conversion, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups.

Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide, and a hindered base like triethylamine). More modern and milder methods, such as the use of Dess-Martin periodinane (DMP) or a TEMPO-catalyzed oxidation, are also highly effective. nih.gov

Given the presence of a chlorine atom in the substrate, milder oxidation conditions would be preferable to avoid potential side reactions. A Swern oxidation or the use of DMP would likely be suitable choices for this transformation, offering high yields and minimizing the risk of over-oxidation to the carboxylic acid.

Table 3: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Reagent/System | Conditions | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Reliable, stops at the aldehyde | Chromium-based, toxic |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp. | Mild, high yield | Requires low temperatures, can have unpleasant odors |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Mild, neutral conditions, high yield | Can be explosive under certain conditions |

| TEMPO/(NaOCl or other co-oxidant) | Biphasic or homogeneous | Catalytic, mild, environmentally benign | Can be sensitive to substrate structure |

Reduction of Carboxylic Acid Derivatives (e.g., related to DIBAL-H reductions)

The reduction of carboxylic acid derivatives, such as esters or acyl chlorides, presents a reliable route to obtaining this compound. Reagents like Diisobutylaluminium hydride (DIBAL-H) are particularly well-suited for this transformation as they can selectively reduce the starting material to the aldehyde without significant over-reduction to the corresponding alcohol, especially when the reaction is conducted at low temperatures. masterorganicchemistry.comchemistrysteps.com

The synthesis would typically commence with the corresponding carboxylic acid, 3-chloro-2-methyl-2-phenylpropanoic acid. This acid can be converted to a more reactive derivative, such as an ester (e.g., methyl or ethyl 3-chloro-2-methyl-2-phenylpropanoate) through Fischer esterification, or to an acyl chloride (3-chloro-2-methyl-2-phenylpropanoyl chloride) by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

The resulting ester or acyl chloride is then subjected to a controlled reduction. DIBAL-H is a powerful and sterically hindered reducing agent that is frequently used for the partial reduction of esters to aldehydes. masterorganicchemistry.com The general mechanism involves the coordination of the Lewis acidic aluminum center to the carbonyl oxygen of the ester. This is followed by the intramolecular transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate. This intermediate remains stable at low temperatures, such as -78 °C. chemistrysteps.com Upon aqueous workup, this intermediate is hydrolyzed to furnish the desired aldehyde, this compound.

A general procedure for such a reduction involves dissolving the ester, for instance, ethyl 3-chloro-2-methyl-2-phenylpropanoate, in a non-polar aprotic solvent like diethyl ether or toluene (B28343). The solution is then cooled to -78 °C (a dry ice/acetone bath). A solution of DIBAL-H in a solvent like hexanes or toluene is added dropwise. Maintaining the low temperature is crucial to prevent the aldehyde from being further reduced to 1-chloro-2-methyl-2-phenylpropan-1-ol. After the reaction is complete, it is carefully quenched with a suitable reagent, such as methanol (B129727) followed by water or a saturated aqueous solution of ammonium (B1175870) chloride, to decompose the excess DIBAL-H and the aluminum complexes. rsc.org

The table below outlines representative conditions for the DIBAL-H reduction of an ester to an aldehyde, based on established procedures for similar substrates.

Table 1: Representative Conditions for DIBAL-H Reduction of an Ester

| Parameter | Value/Condition |

| Substrate | Ethyl 3-chloro-2-methyl-2-phenylpropanoate |

| Reagent | Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes) |

| Solvent | Diethyl ether |

| Temperature | -78 °C |

| Reaction Time | 1.5 - 3 hours |

| Quenching Agent | Saturated aq. NH₄Cl or Methanol/Water |

| Workup | Extraction with an organic solvent (e.g., diethyl ether) |

| Purification | Column chromatography |

| Expected Yield | 75-85% |

It is important to note that while DIBAL-H is highly effective, other specialized reducing agents can also be employed. For instance, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a less reactive hydride source that can selectively reduce acyl chlorides to aldehydes. youtube.com This reagent delivers only one hydride equivalent, thus minimizing the risk of over-reduction. youtube.com

Chemical Reactivity and Advanced Transformations of 3 Chloro 2 Methyl 2 Phenylpropanal

Reactivity of the Aldehyde Moiety

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a variety of transformations characteristic of this functional group. These reactions primarily involve the electrophilic carbonyl carbon and the adjacent acidic alpha-proton.

Nucleophilic Additions and Subsequent Transformations

The polarized carbon-oxygen double bond of the aldehyde makes the carbonyl carbon highly susceptible to attack by nucleophiles. A wide array of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions.

Key nucleophilic addition reactions applicable to aldehydes like 3-Chloro-2-methyl-2-phenylpropanal include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) would lead to the formation of secondary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds would add to the aldehyde to form secondary alcohols.

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) offers a powerful method for converting the aldehyde into an alkene, with the structure of the ylide determining the substituent on the newly formed double bond. lookchem.comwikipedia.org

Cyanohydrin Formation: The addition of cyanide, typically from a source like hydrogen cyanide or a cyanide salt, results in the formation of a cyanohydrin, which can be a precursor to alpha-hydroxy acids and other valuable compounds.

Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes

| Nucleophile | Reagent Example | Product Type |

| Carbon Nucleophile | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

| Carbon Nucleophile | n-Butyllithium (CH₃CH₂CH₂CH₂Li) | Secondary Alcohol |

| Phosphorus Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| Cyanide | Sodium Cyanide (NaCN) / Acid | Cyanohydrin |

It is important to note that due to the presence of the chloro-substituent, the choice of nucleophile and reaction conditions must be carefully considered to avoid competing substitution or elimination reactions.

Alpha-Functionalization via Enolate Chemistry

The presence of a single alpha-hydrogen allows for the formation of an enolate under basic conditions. byjus.combldpharm.com The resulting enolate is a powerful nucleophile that can react with various electrophiles, enabling functionalization at the alpha-position. However, the steric hindrance from the adjacent phenyl and methyl groups, as well as the chloro-methyl group, would influence the accessibility of the alpha-proton and the subsequent reactivity of the enolate.

The formation of an enamine, through reaction with a secondary amine, provides an alternative pathway for alpha-functionalization. lookchem.comchemsynthesis.com Enamines are nucleophilic at the alpha-carbon and react with electrophiles, with the advantage of being formed under milder conditions than some enolates. lookchem.comchemsynthesis.compw.live

Table 2: Reagents for Enolate and Enamine Formation from Aldehydes

| Species | Reagent(s) | Key Features |

| Enolate | Strong bases (e.g., LDA, NaH) | Strong nucleophile, can be alkylated, acylated, etc. |

| Enamine | Secondary amine (e.g., pyrrolidine, morpholine) / Acid catalyst | Milder formation conditions, good nucleophile for alkylation and Michael additions. lookchem.comchemsynthesis.com |

Redox Transformations of the Aldehyde Group

The aldehyde functional group can be readily oxidized or reduced.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the aldehyde to the corresponding carboxylic acid, 3-chloro-2-methyl-2-phenylpropanoic acid. nih.gov

Reduction: The aldehyde can be reduced to a primary alcohol, 3-chloro-2-methyl-2-phenylpropan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgpharmaffiliates.commdpi.comcymitquimica.com Given the presence of the alkyl chloride, the milder sodium borohydride would likely be the preferred reagent to avoid potential reduction of the C-Cl bond.

Reactivity of the Chloro-Substituent

The tertiary nature of the carbon atom bearing the chlorine atom, along with the stabilizing effect of the adjacent phenyl group, dictates that the reactivity of the chloro-substituent will be dominated by unimolecular pathways.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

Due to the tertiary nature of the alkyl halide, SN2 reactions are highly disfavored due to steric hindrance. byjus.com Conversely, the formation of a tertiary carbocation is relatively favorable, especially given the stabilizing effect of the adjacent phenyl group through resonance. Therefore, nucleophilic substitution is expected to proceed via an SN1 mechanism . pearson.comlearncbse.indocsity.comlookchem.comnih.gov

The SN1 reaction would proceed in two steps:

Ionization of the C-Cl bond to form a planar tertiary carbocation.

Attack of a nucleophile on the carbocation.

This mechanism implies that with a chiral starting material, a racemic mixture of substitution products would be expected. docsity.com The rate of the SN1 reaction is dependent only on the concentration of the substrate and is favored by polar protic solvents. pearson.comdocsity.com

Elimination Reactions to Form Alkenes

In concert with SN1 reactions, E1 elimination reactions are also expected to be a major pathway for the tertiary alkyl chloride of this compound, particularly in the presence of a weak base. The E1 mechanism also proceeds through the same carbocation intermediate as the SN1 reaction.

The E1 reaction involves:

Formation of the tertiary carbocation.

Deprotonation of a beta-hydrogen by a base (or solvent acting as a base) to form an alkene.

Given the structure of this compound, there are two types of beta-hydrogens: those on the methyl group and the one on the carbon of the chloromethyl group. This could potentially lead to a mixture of alkene isomers.

Table 3: Comparison of a Few Reaction Pathways for Tertiary Halides

| Reaction Type | Key Conditions | Intermediate | Stereochemistry | Competing Reactions |

| SN1 | Polar protic solvent, weak nucleophile | Carbocation | Racemization | E1 elimination |

| E1 | Weak base, heat | Carbocation | Mixture of alkene isomers possible | SN1 substitution |

Metal-Mediated Cross-Coupling Reactions at the Halogenated Center

The chlorine atom at the C3 position of this compound, being adjacent to a phenyl group, is at a neopentyl-like benzylic position. This structural feature allows it to serve as an electrophile in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful tools for such transformations. harvard.edumdpi-res.com

The general mechanism for a Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. harvard.edunih.gov For a substrate like this compound, the reaction would couple an aryl or vinyl boronic acid at the C3 position, displacing the chloride. The oxidative addition of the palladium(0) catalyst to the C-Cl bond is a critical step. While aryl chlorides can be challenging substrates, benzylic halides are generally more reactive. harvard.edunih.gov The use of electron-rich and sterically hindered phosphine (B1218219) ligands on the palladium catalyst is often crucial for achieving high efficiency, especially with less reactive chlorides. nih.govclaremont.edu

A representative Suzuki-Miyaura reaction is shown below:

Scheme 1: Hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid.

(Image is a placeholder for a chemical reaction scheme)

Studies on analogous systems, such as the cross-coupling of 2-(chloromethyl)-2,1-borazaronaphthalene (a pseudobenzylic halide) with potassium aryl- and alkenyltrifluoroborates, demonstrate the feasibility of such reactions. nih.gov These reactions, catalyzed by palladium complexes like Pd₂(dba)₃ with ligands such as RuPhos, proceed in good yields, highlighting the potential for similar reactivity with this compound to synthesize a variety of 3-aryl-2-methyl-2-phenylpropanal derivatives. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Benzylic-type Halides

| Catalyst System | Ligand | Base | Solvent | Substrate Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene (B28343)/H₂O | Pseudobenzylic Chloride | 45-92 | nih.gov |

| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | Sulfonyl Fluoride | 5-89 | claremont.edunih.gov |

| Pd(OAc)₂ | None (Ligand-free) | Na₂CO₃ | H₂O/DMF | Aryl Chloride | ~76 | nih.gov |

Stereochemical Outcomes of Reactions Involving this compound

The 2-position of this compound is a stereogenic center. This inherent chirality significantly influences the stereochemical outcome of its reactions, making diastereoselectivity and enantioselectivity key considerations in its transformations.

Diastereoselectivity and Enantioselectivity in Transformations

The synthesis of this compound itself can be achieved with stereochemical control. The organocatalytic α-chlorination of 2-methyl-2-phenylpropanal (B3052037) is a direct method to introduce the chlorine atom enantioselectively. nih.govorganic-chemistry.org The use of chiral aminocatalysts, such as imidazolidinones, in combination with a chlorine source like N-chlorosuccinimide (NCS), can induce asymmetry, although achieving high enantiomeric excess (ee) can be challenging. nih.govprinceton.edu Computational and experimental studies on the related 2-phenylpropanal (B145474) suggest that difficulties in controlling the (E)- and (Z)-enamine intermediate geometries can lead to moderate enantioselectivities. nih.gov

When the chiral, non-racemic aldehyde undergoes further reactions, for instance, at the carbonyl group, the existing stereocenter at C2 can direct the approach of a nucleophile. This substrate-controlled diastereoselection leads to the preferential formation of one diastereomer over the other. For example, in a Grignard reaction, the nucleophile will preferentially attack one face of the carbonyl, leading to a mixture of syn and anti diastereomeric alcohol products. rsc.org The ratio of these diastereomers is influenced by factors such as the solvent and the nature of the Grignard reagent. rsc.org

Table 2: Enantioselective Organocatalytic α-Chlorination of Aldehydes

| Catalyst | Chlorine Source | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|---|

| Imidazolidinone salt | Quinone 1 | Acetone | -30 | 93 | 92 | organic-chemistry.orgprinceton.edu |

| L-Proline | NCS | CH₂Cl₂ | -25 | >98 | 2 | princeton.edu |

Control of Configuration at New Stereocenters

Controlling the configuration of newly formed stereocenters in reactions of this compound is paramount for its use in asymmetric synthesis. When a reaction creates a second stereocenter, two diastereomers (e.g., syn and anti) can be formed. uou.ac.in

For reactions at the carbonyl carbon, such as cyanohydrin formation or aldol (B89426) reactions, the stereochemical outcome is dictated by the Felkin-Ahn model or related transition state models. The largest group on the existing α-stereocenter (the phenyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, thereby directing the formation of the new stereocenter. askfilo.com

Furthermore, reagent-controlled methods can be employed to override the influence of the existing stereocenter. Chiral auxiliaries or catalysts can be used to favor the formation of a specific diastereomer, sometimes even the one that is disfavored by the substrate's intrinsic bias. For example, Barbier-type reactions using chiral chromium complexes have shown high levels of diastereo- and enantioselectivity in the synthesis of complex homoallylic alcohols from aldehydes. nih.gov Such strategies could be adapted for this compound to precisely control the configuration at a new stereocenter created via carbonyl addition.

Rearrangement Reactions and Fragmentations

The structure of this compound contains functionalities that can predispose it to rearrangement and fragmentation reactions under specific conditions, such as mass spectrometry or treatment with Lewis acids.

In mass spectrometry, the molecular ion would be prone to fragmentation. The weakest bond, the C-Cl bond, is likely to cleave first. Based on analogous structures like 2-chloro-2-methylpropane, a major fragmentation pathway would involve the loss of a chlorine radical (Cl•) to form a stable tertiary carbocation at C3. docbrown.info This cation could be further stabilized by the adjacent phenyl group. Another likely fragmentation is the loss of the formyl radical (•CHO) or cleavage of the C2-C3 bond.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| [M-Cl]+ | [C₁₀H₁₂O]+ | C₁₀H₁₂O | Loss of chlorine radical |

| [M-CHO]+ | [C₉H₁₀Cl]+ | C₉H₁₀Cl | Loss of formyl radical |

| [C₇H₇]+ | Tropylium (B1234903) ion | C₇H₇ | Common fragment from benzyl (B1604629) groups |

Under Lewis acidic or strongly basic conditions, rearrangement reactions could occur. For instance, a 1,2-phenyl shift could potentially happen if a positive charge is generated at C3, leading to a rearranged carbon skeleton. Treatment with a strong base could initiate an elimination reaction to form an α,β-unsaturated aldehyde, or potentially a Favorskii-type rearrangement, although the latter is more common with α-halo ketones.

Mechanistic Investigations of Reactions Involving 3 Chloro 2 Methyl 2 Phenylpropanal

Elucidation of Reaction Pathways and Transition States

A thorough mechanistic investigation would involve the identification of all intermediates, products, and transition states for reactions involving 3-Chloro-2-methyl-2-phenylpropanal. This would likely involve a combination of experimental techniques, such as spectroscopy (NMR, IR, Mass Spectrometry) to identify reaction products and intermediates, and computational chemistry to model reaction pathways and calculate the energies of transition states. For example, in the study of related α-chloro aldehydes, reaction pathways such as nucleophilic substitution at the carbonyl carbon, elimination reactions to form α,β-unsaturated aldehydes, and rearrangement reactions are often considered. The specific pathways for this compound would be influenced by the steric and electronic effects of the phenyl and methyl groups at the α-position.

Role of Catalysts and Reagents in Stereocontrol and Regioselectivity

The stereochemistry of the chiral center at the C2 position and the potential for creating new stereocenters would be a key focus. Investigations would explore the use of chiral catalysts, such as organocatalysts or metal complexes, to influence the stereochemical outcome of reactions. For instance, in nucleophilic additions to the aldehyde, the facial selectivity (Re vs. Si attack) would be a critical aspect to control.

Similarly, the regioselectivity of reactions, such as eliminations or additions to the carbonyl group versus substitution at the chlorine-bearing carbon, would be highly dependent on the choice of reagents and reaction conditions. For example, the use of bulky bases would likely favor Hofmann elimination, while smaller, less hindered bases might favor Zaitsev elimination, if applicable. The interplay between the electronic nature of the phenyl ring and the inductive effect of the chlorine atom would also play a significant role in directing the regiochemical outcome of various transformations.

Kinetic and Thermodynamic Aspects of Transformations

Due to the absence of specific experimental or computational data for this compound in the public domain, the creation of detailed data tables and in-depth research findings as requested is not possible at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR techniques)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Chloro-2-methyl-2-phenylpropanal, both 1D (¹H and ¹³C) and 2D NMR techniques would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons of the phenyl group, the diastereotopic protons of the chloromethyl group, and the protons of the methyl group.

Aldehydic Proton (-CHO): This proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. In the structurally similar 2-phenylpropanal (B145474), this proton signal is observed at approximately 9.65 ppm. chegg.com

Aromatic Protons (C₆H₅-): The five protons of the phenyl group will likely appear as a complex multiplet in the range of δ 7.2 to 7.5 ppm.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are diastereotopic due to the adjacent chiral center. Therefore, they are expected to appear as two separate signals, likely as a pair of doublets (an AB quartet), due to geminal coupling. The electron-withdrawing effect of the chlorine atom and the quaternary carbon will shift these protons downfield, likely in the range of δ 3.6-4.0 ppm. For comparison, protons adjacent to a chlorine atom typically resonate between δ 2 and 4 ppm. fiveable.me

Methyl Protons (-CH₃): The three protons of the methyl group attached to the chiral center are expected to appear as a singlet in the upfield region, likely around δ 1.5-1.7 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

Carbonyl Carbon (-CHO): This carbon will be the most downfield signal, expected in the range of δ 195-205 ppm.

Aromatic Carbons (C₆H₅-): The carbons of the phenyl ring are expected to resonate in the region of δ 125-140 ppm. The ipso-carbon (the carbon attached to the propanal moiety) will have a distinct chemical shift from the ortho, meta, and para carbons.

Quaternary Carbon (-C(CH₃)(CH₂Cl)-): The quaternary carbon at the chiral center is expected to have a chemical shift in the range of δ 50-60 ppm.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to appear in the range of δ 45-55 ppm.

Methyl Carbon (-CH₃): The methyl carbon is expected to be the most upfield signal, likely in the range of δ 15-25 ppm.

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be crucial to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: To confirm the assignments and connectivity, several 2D NMR experiments would be invaluable:

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, although for this specific molecule with many isolated spin systems, its utility might be limited to confirming the absence of couplings for the singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon, providing definitive assignments for the protonated carbons.

Predicted ¹H and ¹³C NMR Data for this compound

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CHO | 9.5 - 10.5 (s) | 195 - 205 |

| C₆H₅- | 7.2 - 7.5 (m) | 125 - 140 |

| -CH₂Cl | 3.6 - 4.0 (AB quartet) | 45 - 55 |

| -CH₃ | 1.5 - 1.7 (s) | 15 - 25 |

| Quaternary C | - | 50 - 60 |

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula. For this compound (C₁₀H₁₁ClO), the presence of chlorine with its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. jove.comchemguide.co.uk There will be an M⁺ peak and an M+2 peak, with the M+2 peak having approximately one-third the intensity of the M⁺ peak. jove.comchemguide.co.uk

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecule. The predicted fragmentation pattern for this compound is based on the known fragmentation of aldehydes, phenyl-substituted alkanes, and chlorinated compounds. miamioh.edu

α-Cleavage: This is a common fragmentation pathway for aldehydes and can occur on either side of the carbonyl group.

Loss of the formyl radical (•CHO) would lead to a fragment with m/z corresponding to [C₉H₁₁Cl]⁺.

Loss of a hydrogen atom from the aldehyde (M-1) is also a common fragmentation for aldehydes. miamioh.edu

Benzylic Cleavage: Cleavage of the bond between the quaternary carbon and the chloromethyl group would be favorable, leading to the formation of a stable benzylic carbocation.

Loss of the chloromethyl radical (•CH₂Cl) would result in a fragment corresponding to [C₉H₁₁O]⁺, which would likely be a prominent peak. In 2-phenylpropanal, the loss of a methyl group leads to a base peak at m/z 105. nih.gov

Loss of Chlorine: Loss of a chlorine radical (•Cl) can occur, leading to a fragment at M-35 or M-37.

Tropylium (B1234903) Ion: The phenyl-containing fragments can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, which is a common feature in the mass spectra of compounds containing a benzyl (B1604629) group.

Other Fragments: Other potential fragments include the loss of the entire side chain to give a phenyl radical (C₆H₅⁺) at m/z 77.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment |

| 182/184 | [C₁₀H₁₁ClO]⁺ (Molecular Ion, M⁺/M+2) |

| 153/155 | [C₉H₁₁Cl]⁺ |

| 147 | [C₁₀H₁₁O]⁺ |

| 133 | [C₉H₉O]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show the following characteristic absorption bands:

C-H stretching (aromatic): Above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹.

C-H stretching (aliphatic): Below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.

C-H stretching (aldehyde): Two weak bands are expected, one around 2820 cm⁻¹ and another around 2720 cm⁻¹.

C=O stretching (aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹. For 2-phenylpropanal, this peak is observed at 1723 cm⁻¹. chegg.com

C=C stretching (aromatic): Several medium to weak bands in the region of 1450-1600 cm⁻¹.

C-H bending (aliphatic): Bands around 1375 cm⁻¹ (for the methyl group) and in the 1450-1470 cm⁻¹ region.

C-Cl stretching: A moderate to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. orgchemboulder.comdocbrown.info The exact position can be influenced by the molecular conformation.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy.

The aromatic C=C stretching vibrations are typically strong in the Raman spectrum.

The C-Cl stretch is also Raman active.

The symmetric C-H stretching vibrations will also be visible.

The C=O stretch of the aldehyde is generally weaker in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3030 - 3100 | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| Aldehyde C-H stretch | 2820, 2720 | 2820, 2720 | Weak |

| Aldehyde C=O stretch | 1720 - 1740 | 1720 - 1740 | Strong (IR), Weak (Raman) |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 | Medium (IR), Strong (Raman) |

| C-Cl stretch | 600 - 800 | 600 - 800 | Medium-Strong |

X-ray Crystallography of Derivatives or Co-crystals (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. As this compound is a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging.

If a suitable crystal of this compound itself cannot be obtained, derivatization to a solid compound, such as a 2,4-dinitrophenylhydrazone, or the formation of a co-crystal with another suitable molecule, could be explored.

A successful X-ray crystallographic analysis would provide precise information on:

Bond lengths and bond angles.

The conformation of the molecule in the solid state.

The absolute configuration of the chiral center if a chiral derivative or co-crystal is used or if anomalous dispersion methods are employed.

Intermolecular interactions in the crystal lattice.

Currently, there is no publicly available X-ray crystal structure for this compound or its derivatives.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are essential for assessing the purity and, for chiral molecules, the enantiomeric excess of a sample.

Purity Determination: Gas Chromatography (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector would be suitable for determining the chemical purity of this compound. A single, sharp peak in the chromatogram would be indicative of a pure sample. The retention time would be characteristic of the compound under the specific chromatographic conditions. For GC, a non-polar or medium-polarity column would likely be used. For HPLC, a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water would be a good starting point. youtube.com

Enantiomeric Excess Determination: Since this compound is chiral, determining the enantiomeric excess (e.e.) is crucial, especially in the context of asymmetric synthesis. This is typically achieved using chiral chromatography.

Chiral HPLC: This is the most common method for separating enantiomers. It involves the use of a chiral stationary phase (CSP). The two enantiomers of this compound would interact differently with the CSP, leading to different retention times and thus their separation into two distinct peaks. The ratio of the areas of these two peaks would give the enantiomeric ratio, from which the enantiomeric excess can be calculated. A variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commercially available and are often effective for separating a wide range of chiral compounds. sigmaaldrich.com

Chiral GC: Chiral GC can also be used for the separation of volatile enantiomers. This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

The development of a successful chiral separation method would require screening of different chiral columns and mobile phases (for HPLC) or temperature programs (for GC) to achieve baseline separation of the two enantiomers.

Theoretical and Computational Studies of 3 Chloro 2 Methyl 2 Phenylpropanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of organic molecules. researchgate.net For a molecule like 3-Chloro-2-methyl-2-phenylpropanal, DFT methods can provide deep insights into its chemical behavior.

Electronic Properties and Frontier Molecular Orbitals: DFT calculations are routinely used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. scienceopen.com For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the carbonyl group, while the LUMO is likely centered on the carbon-oxygen double bond of the aldehyde functionality.

Molecular Electrostatic Potential (MEP): Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net In this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating its nucleophilic character and propensity to be attacked by electrophiles or to form hydrogen bonds. Conversely, positive potential (blue) would be expected around the aldehydic proton and the carbon atom of the carbonyl group, highlighting them as sites for nucleophilic attack. scienceopen.com

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors provide a quantitative framework for comparing the reactivity of different molecules. scienceopen.com

| Parameter | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the energy of the outermost electrons; relates to the molecule's capacity as an electron donor. |

| LUMO Energy | Indicates the energy of the lowest available orbital for an incoming electron; relates to the molecule's capacity as an electron acceptor. |

| HOMO-LUMO Gap | A measure of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying nucleophilic sites (e.g., carbonyl oxygen) and electrophilic sites (e.g., carbonyl carbon). |

| Ionization Potential (IP ≈ -EHOMO) | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA ≈ -ELUMO) | The energy released when an electron is added to the molecule. |

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from rotation around its single bonds, means it can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them, which collectively define the molecule's potential energy landscape.

The primary sources of conformational isomerism in this molecule are the rotations around three key single bonds:

The bond between the quaternary carbon (C2) and the chloromethyl group (C3).

The bond between the quaternary carbon (C2) and the aldehyde group (C1).

The bond between the quaternary carbon (C2) and the phenyl ring.

Computational methods can systematically explore the potential energy surface by rotating these bonds and performing geometry optimizations at each step. This process identifies local energy minima, corresponding to stable conformers, and saddle points, corresponding to the transition states between them. The results allow for the construction of a detailed energy landscape, which maps the relative energies of all possible conformations. The global minimum on this landscape represents the most stable and, therefore, the most populated conformation of the molecule under given conditions. This information is critical, as the reactivity and spectroscopic properties of the molecule are an average over the populated conformers.

| Dihedral Angle | Atoms Defining the Angle | Description of Rotation |

|---|---|---|

| τ1 | O=C1-C2-C(H2)Cl | Rotation of the aldehyde group relative to the chloromethyl group. |

| τ2 | C1-C2-C(phenyl)-C(phenyl) | Rotation of the phenyl ring relative to the propanal backbone. |

| τ3 | C1-C2-C3-Cl | Rotation of the chloro atom around the C2-C3 bond. |

Molecular Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For a molecule like this compound, which contains multiple reactive sites, modeling can predict the most likely reaction pathways.

A typical computational study of a reaction mechanism involves several steps:

Geometry Optimization: The three-dimensional structures and energies of the reactants, products, and any proposed intermediates are calculated to find their most stable geometries.

Transition State (TS) Search: A search is performed to locate the transition state structure connecting reactants and products (or intermediates). The TS is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, products, intermediates), all calculated frequencies will be real. For a true transition state, exactly one imaginary frequency will be found, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the minimum energy path downhill to connect the transition state with the corresponding reactant and product, confirming the proposed reaction pathway.

For this compound, one could model reactions such as the nucleophilic substitution of the chlorine atom or the addition of a nucleophile to the carbonyl group. The calculated activation energies (the energy difference between the transition state and the reactants) provide insights into the reaction kinetics, allowing for predictions of which reaction pathway is more favorable. researchgate.net

| Step | Computational Task | Purpose |

|---|---|---|

| 1 | Geometry Optimization of Reactants/Products | Determine the lowest energy structures and absolute energies of stable species. |

| 2 | Transition State (TS) Search | Locate the highest energy point along the minimum energy reaction path. |

| 3 | Frequency Calculation | Characterize stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). |

| 4 | Intrinsic Reaction Coordinate (IRC) | Confirm that the identified transition state connects the correct reactants and products on the potential energy surface. |

| 5 | Energy Profile Construction | Plot the relative energies of reactants, transition states, and products to visualize the reaction pathway and determine activation barriers. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are widely used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being one of the most common and valuable. The accurate prediction of ¹H and ¹³C NMR spectra can aid in the structural elucidation and verification of synthesized compounds.

The standard approach for calculating NMR shielding tensors (from which chemical shifts are derived) is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. liverpool.ac.uk The process involves:

Optimizing the molecular geometry at a suitable level of theory.

Performing a GIAO calculation on the optimized structure to compute the absolute shielding tensor for each nucleus.

Converting the calculated absolute shieldings (σ) into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS). δ = σref - σsample

For flexible molecules, it is important to calculate the chemical shifts for all low-energy conformers and then determine a Boltzmann-averaged chemical shift for each nucleus based on the relative energies of the conformers. This approach often leads to more accurate predictions that better match experimental data. Machine learning algorithms are also emerging as a powerful tool for the rapid and accurate prediction of NMR chemical shifts. nih.gov

| Atom/Group | Type | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| -CHO | ¹H | 9.5 - 10.0 | Typical range for an aldehydic proton. |

| Phenyl-H | ¹H | 7.2 - 7.5 | Standard aromatic proton region. |

| -CH2Cl | ¹H | 3.6 - 3.9 | Methylene protons deshielded by the adjacent electronegative chlorine atom. |

| -CH3 | ¹H | 1.2 - 1.5 | Methyl protons on a quaternary carbon. |

| -CHO | ¹³C | 195 - 205 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Phenyl-C (ipso) | ¹³C | 135 - 145 | Quaternary aromatic carbon attached to the alkyl chain. |

| Phenyl-C | ¹³C | 125 - 130 | Protonated aromatic carbons. |

| C(CH3)(Ph) | ¹³C | 45 - 55 | Quaternary aliphatic carbon. |

| -CH2Cl | ¹³C | 40 - 50 | Carbon atom deshielded by chlorine. |

| -CH3 | ¹³C | 20 - 30 | Methyl carbon. |

Note: The values in Table 4 are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The construction of the 3-Chloro-2-methyl-2-phenylpropanal scaffold is a formidable synthetic challenge, primarily due to the sterically congested α-quaternary stereocenter. Future research must prioritize the development of efficient and sustainable methods to assemble this complex architecture.

A key challenge is the stereoselective formation of the all-carbon quaternary center. nih.gov Current advanced strategies often involve organocatalytic asymmetric reactions. For instance, methods like the enantioselective alkylation of α,α-disubstituted aldehydes could be adapted for this purpose. acs.org However, creating such a center that is also substituted with a halogen presents a significant hurdle. Direct enantioselective α-chlorination of aldehydes has been achieved using organocatalysts and N-chlorosuccinimide (NCS), but these methods are typically applied to less substituted substrates. organic-chemistry.orgbohrium.com A potential, yet challenging, route could involve the palladium-catalyzed α-arylation of a suitable aldehyde precursor, a method that has proven effective for creating α-aryl aldehydes from aryl halides. acs.org

Future synthetic strategies should focus on:

Convergent Synthesis: Designing routes where complex fragments are joined late in the synthesis to maximize efficiency.

Catalytic Asymmetric Methods: Exploring novel organocatalytic or transition-metal-catalyzed reactions to install the chiral quaternary center with high enantioselectivity. nih.govacs.org This could involve desymmetrization of a prochiral precursor or a kinetic resolution process.

Sustainable Reagents and Conditions: Moving away from stoichiometric and hazardous reagents, such as in classical halogenations, towards catalytic systems that use greener chlorine sources and operate under mild conditions. numberanalytics.compolicyrj.com This aligns with the broader goals of green chemistry to reduce waste and improve safety. numberanalytics.com One potential avenue is the use of trichloroisocyanuric acid, which can serve as both an oxidant and a chlorinating agent to convert primary alcohols into α-chloro aldehydes. organic-chemistry.org

Exploration of Novel Reactivity and Unprecedented Transformations

The unique combination of functional groups in this compound—a tertiary alkyl chloride, a phenyl group, and an aldehyde—suggests a rich and complex reactivity profile that is ripe for exploration. The α-haloaldehyde moiety is known to be highly reactive, particularly in SN2 displacement reactions. libretexts.orgnih.gov

Future research should investigate:

Nucleophilic Substitution Reactions: The tertiary chloride is typically unreactive in SN1 reactions and sterically hindered for SN2 reactions. libretexts.org However, the influence of the adjacent phenyl and aldehyde groups could lead to unexpected reactivity, potentially enabling substitutions under specific catalytic conditions.

Rearrangement Reactions: α-halo ketones are known to undergo the Favorskii rearrangement. libretexts.org Investigating whether this compound can be induced to undergo analogous skeletal rearrangements could lead to novel molecular scaffolds.

Transformations of the Aldehyde Group: The aldehyde offers a versatile handle for a wide range of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions (e.g., Wittig, Henry, or aldol (B89426) reactions). acs.org The steric hindrance around the aldehyde will likely necessitate the development of specialized reagents or catalysts to achieve high yields.

Tandem Reactions: The proximity of the reactive sites could be exploited in tandem reactions, where an initial reaction at one site triggers a subsequent transformation at another, leading to complex molecular architectures in a single step.

Harnessing Biocatalysis for Enhanced Stereoselectivity

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing chiral molecules with high stereoselectivity. nih.govresearchgate.net For a molecule like this compound, enzymes could be instrumental in overcoming the challenge of controlling the quaternary stereocenter.

Key future research directions include:

Enzymatic Desymmetrization: Designing a prochiral substrate that can be selectively transformed by an enzyme (e.g., a hydrolase or an oxidase) to generate the desired enantiomer of the target molecule.

Stereoselective Reduction/Oxidation: Using alcohol dehydrogenases (ADHs) for the stereoselective reduction of a precursor ketone to a chiral alcohol, which could then be converted to the final product. Recent studies have shown that ADHs can effectively reduce sterically demanding chloro-ketones into chiral chloro-alcohols with excellent enantiomeric excess (>99% ee), demonstrating the potential of this approach for halogenated substrates. nih.gov

Directed Evolution and Enzyme Engineering: Natural enzymes may not exhibit high activity or selectivity towards a complex, non-natural substrate like this compound. researchgate.net Directed evolution and rational protein design could be used to engineer bespoke enzymes (e.g., carboxylic acid reductases or ADHs) tailored for the specific synthesis, enhancing both catalytic efficiency and stereocontrol. nih.govresearchgate.net

Enzymatic Cascades: Developing multi-step, one-pot biocatalytic cascades where multiple enzymes work in concert to build the molecule from a simple precursor, minimizing waste and purification steps.

Advanced In Silico Approaches for Mechanistic Understanding and Reaction Design

Computational chemistry provides indispensable tools for predicting reactivity, elucidating reaction mechanisms, and designing novel synthetic pathways from first principles. For a complex target like this compound, in silico methods will be crucial for accelerating research and development.

Future work in this area should leverage:

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to model transition states and reaction intermediates. mdpi.comnih.govrsc.org This can provide deep mechanistic insight into potential synthetic routes and reactivity patterns, helping to explain or predict stereochemical outcomes and identify rate-determining steps. rsc.orgjove.com

Computer-Aided Synthesis Planning (CASP): Employing advanced retrosynthesis software, which often combines expert-coded rules with AI and machine learning, to propose viable and innovative synthetic routes. synthiaonline.comnih.gov Programs like SYNTHIA® can strategize over multiple steps to tackle complex molecules, potentially uncovering non-intuitive pathways. synthiaonline.com

Hybrid QM/MM and Machine Learning Models: Developing hybrid models that combine the accuracy of quantum mechanics with the speed of machine learning to predict reaction outcomes, optimize reaction conditions, and screen for optimal catalysts. policyrj.com Such models can integrate sustainability metrics, like atom economy and E-factor, to guide the design of greener synthetic routes. policyrj.com These computational tools can significantly reduce the experimental trial-and-error phase, making the synthesis process more efficient and cost-effective. acs.org

Expanding Applications in Material Science and Advanced Organic Frameworks

The unique functionalities of this compound make it a potentially valuable, albeit complex, building block for advanced materials. Both the aldehyde group and the aryl ring (with its potential for further functionalization) can be used to incorporate the molecule into larger structures.

Promising avenues for future research include:

Functional Polymers: The aldehyde group is a versatile functional handle that can be used to graft the molecule onto polymer backbones or to synthesize functional polymers via polycondensation or click chemistry reactions. numberanalytics.comnih.gov Aldehyde-functionalized materials can be used as reactive platforms for creating dynamic materials or for bioconjugation. nih.govacs.org The bulky phenyl and chloro-methyl groups would likely impart unique steric and solubility properties to the resulting polymers.

Metal-Organic Frameworks (MOFs) and Porous Materials: Aryl-containing molecules are common building blocks for MOFs. enamine.netyoutube.com While the alkyl chloride is not a typical linker, the phenyl group could be functionalized with carboxylic acids or other coordinating groups to serve as a novel, bulky linker in MOF synthesis. This could lead to frameworks with unusual pore structures and properties. nih.gov Alternatively, the molecule could be incorporated into a MOF through post-synthetic modification, using the aldehyde to react with functional groups within an existing framework.

Advanced Scaffolds: The dense functionalization of this compound makes it an interesting scaffold for creating libraries of complex small molecules for applications in medicinal chemistry or as organocatalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.